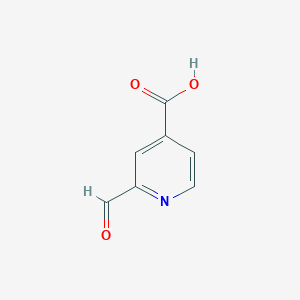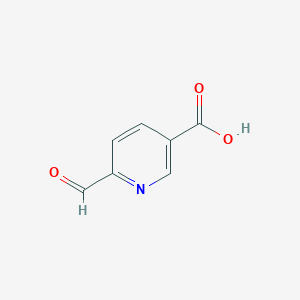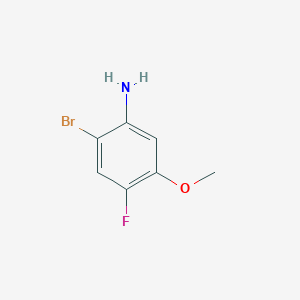
2-Fluoro-5-methyl-4-nitrophenol
Descripción general
Descripción
The compound 2-Fluoro-5-methyl-4-nitrophenol is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the behavior of structurally similar compounds such as 2-Fluoro-5-methyl-4-nitrophenol. For instance, the synthesis and characterization of various nitrophenol derivatives and their fluorinated analogs are discussed, which can be relevant to understanding the compound .
Synthesis Analysis
The synthesis of related compounds, such as 3-Fluoro-4-nitrophenol, involves multiple steps including diazotization, hydrolysis, nitration, and separation of isomers . These methods could potentially be adapted for the synthesis of 2-Fluoro-5-methyl-4-nitrophenol by considering the electronic effects of the substituents and their influence on the reaction conditions.
Molecular Structure Analysis
While the exact molecular structure of 2-Fluoro-5-methyl-4-nitrophenol is not provided, studies on similar compounds using techniques such as FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction have been conducted . These techniques are crucial for determining the molecular geometry, vibrational frequencies, and electronic properties of such compounds.
Chemical Reactions Analysis
The papers discuss the electrophilic aromatic substitution reactions, particularly nitration, and the mechanisms involved in the rearrangement of intermediate compounds . These reactions are highly relevant to the chemical behavior of nitrophenol derivatives and can shed light on the possible reactions that 2-Fluoro-5-methyl-4-nitrophenol might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their stability, molecular weight, and thermal degradation patterns, have been studied . These properties are influenced by the molecular structure and substituents present on the aromatic ring, which can also be applied to understand the properties of 2-Fluoro-5-methyl-4-nitrophenol.
Aplicaciones Científicas De Investigación
Photocatalytic Activity and Environmental Detoxification
2-Fluoro-5-methyl-4-nitrophenol, while not directly mentioned, is structurally similar to 4-nitrophenol (4-NP), a known environmental pollutant. Research has focused on the development of efficient photocatalysts for the detoxification of 4-NP. For instance, a study demonstrated the microwave-assisted synthesis of silver oxide-zinc oxide composite nanocones for the electrochemical detection and photodegradation of 4-NP in aqueous solutions. These nanocones exhibited excellent electro- and photocatalytic activities due to the formation of p-n nano-heterojunctions, suggesting potential applications in the removal of similar nitrophenol compounds from water sources (Chakraborty et al., 2021).
Chemical Sensing and Molecular Imaging
Compounds structurally related to 2-Fluoro-5-methyl-4-nitrophenol have been explored for their sensing capabilities. For example, 2-Fluoro-4-nitrophenol-β-D-galactopyranoside has been utilized in 19F chemical shift imaging to monitor β-galactosidase activity, serving as a gene-reporter molecule for detecting enzyme activity and gene expression in biological studies (Kodibagkar et al., 2006).
Photodegradation Studies
Photocatalytic degradation studies of related compounds like 4-nitrophenol and methyl parathion have identified reaction pathways and intermediate products, providing insights into environmental detoxification processes. These studies highlight the potential of photocatalytic methods in degrading harmful nitrophenolic compounds and their derivatives in environmental settings (Moctezuma et al., 2007).
Development of Herbicides
Flumioxazin, a compound derived from nitrophenolic compounds, acts as a protoporphyrinogen oxidase inhibitor and serves as a lead compound for developing new herbicides. This illustrates the role of nitrophenol derivatives in agricultural chemistry, offering a pathway to novel herbicidal agents with high efficacy and selectivity (Huang et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
2-fluoro-5-methyl-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-7(10)5(8)3-6(4)9(11)12/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJZXYAUBGEMBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304164 | |
| Record name | 2-Fluoro-5-methyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methyl-4-nitrophenol | |
CAS RN |
63762-80-1 | |
| Record name | 2-Fluoro-5-methyl-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63762-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-methyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)




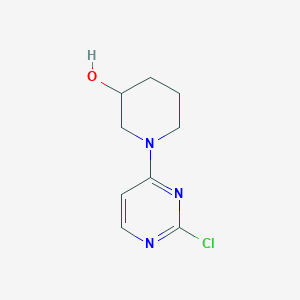
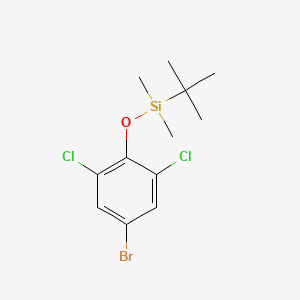


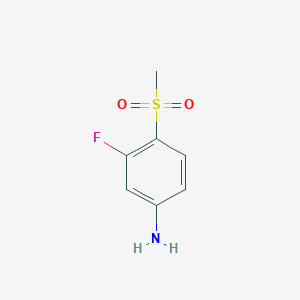
![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)
